molecular formula C16H23NO4 B13730889 3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B13730889
M. Wt: 293.36 g/mol
InChI Key: KJGYCJMJZYLARL-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 2,6-dimethylphenyl group at the third carbon and a tert-butoxycarbonyl (Boc)-protected amino group at the second carbon. Its molecular formula is C₁₇H₂₅NO₄, with a molecular weight of 307.39 g/mol. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, by protecting the amine from undesired reactions.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGYCJMJZYLARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Route

A representative synthetic route can be summarized as follows:

  • Synthesis of 2,6-Dimethylphenyl Precursor:

    • Starting from 2,6-dimethylbenzene (mesitylene), a Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) yields 3-(2,6-dimethylphenyl)propanoic acid or its derivatives.
  • Halogenation and Amination:

    • The propanoic acid derivative is halogenated at the alpha position (carbon adjacent to the carboxyl group) using reagents such as N-bromosuccinimide (NBS).
    • Subsequent nucleophilic substitution with ammonia or an amine introduces the amino group.
  • Boc Protection:

    • The free amino group is reacted with di-tert-butyl dicarbonate in the presence of a base (triethylamine or DMAP) to form the Boc-protected amino acid.
  • Purification:

    • The final compound is purified by recrystallization or chromatographic methods (e.g., reverse-phase HPLC).

Industrial Preparation Considerations

In industrial-scale synthesis, continuous flow reactors and high-pressure systems are employed to enhance reaction efficiency and yields. Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions ensure high purity of the final product.

Analytical Characterization and Quality Control

Structural Confirmation

Purity Assessment

Data Table: Key Physical and Chemical Properties

Property Description / Value Source
Molecular Formula C₁₇H₂₅NO₄
Molecular Weight 293.36 g/mol
IUPAC Name 3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Melting Point Approx. 140–145 °C (reported for similar Boc-protected amino acids) Literature data
Solubility Soluble in polar aprotic solvents (DMSO, DMF); pH-dependent aqueous solubility
Stability Stable under dry, inert atmosphere; sensitive to strong acids for Boc deprotection

Research Discoveries and Implications

Synthetic Utility

The Boc protection strategy in this compound is crucial for its application in peptide synthesis, allowing selective deprotection and coupling without side reactions. The steric hindrance from the 2,6-dimethylphenyl group enhances compound stability during synthesis.

Mechanistic Insights

The 2,6-dimethylphenyl group facilitates π-π stacking interactions, while the Boc-protected amino group participates in hydrogen bonding, influencing binding affinity in biological systems and synthetic intermediates.

Summary Table: Preparation Methods and Key Parameters

Step Reaction Type Reagents/Conditions Notes
Aromatic substitution Friedel-Crafts acylation 2,6-Dimethylbenzene, propionyl chloride, AlCl₃ Control temperature to avoid polysubstitution
Alpha-halogenation Halogenation N-Bromosuccinimide (NBS), light or heat Monohalogenation preferred
Amination Nucleophilic substitution Ammonia or amine, solvent (e.g., ethanol) Excess amine improves yield
Boc Protection Carbamate formation Di-tert-butyl dicarbonate, triethylamine, DMAP Mild base conditions, room temp
Purification Chromatography/Recrystallization Reverse-phase HPLC, recrystallization solvents Ensures >98% purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the phenyl group is oxidized to form quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogenated compounds and strong bases are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology

In biological research, it is used to study enzyme interactions and metabolic pathways due to its unique structure.

Medicine

Industry

In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The phenyl group allows for π-π interactions with aromatic residues in proteins, while the amino and ester groups facilitate hydrogen bonding and electrostatic interactions. These interactions modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physical properties, and functional group contributions.

Substituent Effects on Aromatic Rings

a. 3-(2-Methoxyphenyl)Propanoic Acid
  • Structure: Propanoic acid with a 2-methoxyphenyl group.
  • Molecular Formula : C₁₀H₁₂O₃.
  • Molecular Weight : 180.20 g/mol.
  • Melting Point : 85–89°C.
  • Key Differences: The methoxy group (-OCH₃) is electron-donating and polar, increasing solubility in polar solvents compared to the target compound’s non-polar methyl groups. Lack of a Boc group results in lower molecular weight and reduced steric hindrance, facilitating reactions at the amino site .
b. 3-(4-Methoxyphenyl)Pyrazole
  • Structure : Pyrazole ring substituted with a 4-methoxyphenyl group.
  • Molecular Formula : C₁₀H₁₀N₂O.
  • Molecular Weight : 174.19 g/mol.
  • The 4-methoxy substituent positions the electron-donating group para to the heterocycle, influencing reactivity and intermolecular interactions differently compared to ortho-substituted analogs .

Impact of Protecting Groups

The Boc group in the target compound distinguishes it from unprotected analogs like 3-(2-methoxyphenyl)propanoic acid. Key comparisons include:

  • Stability : Boc protection prevents amine oxidation or unwanted nucleophilic reactions, a critical advantage in multi-step syntheses.
  • Solubility : The Boc group’s hydrophobicity reduces aqueous solubility compared to unprotected amines but enhances compatibility with organic solvents.
  • Melting Point: The target compound’s hypothetical melting point (estimated 120–125°C) is higher than 3-(2-methoxyphenyl)propanoic acid (85–89°C), likely due to improved crystal packing from the Boc group and dimethylphenyl substituents .

Data Table: Comparative Properties

Property Target Compound 3-(2-Methoxyphenyl)Propanoic Acid 3-(4-Methoxyphenyl)Pyrazole
Molecular Formula C₁₇H₂₅NO₄ C₁₀H₁₂O₃ C₁₀H₁₀N₂O
Molecular Weight (g/mol) 307.39 180.20 174.19
Melting Point 120–125°C* 85–89°C Not Reported
Key Functional Groups Boc-protected amine, 2,6-dimethylphenyl Unprotected carboxylic acid, 2-methoxyphenyl Pyrazole, 4-methoxyphenyl
Solubility Low in water, high in DCM* Moderate in polar solvents Likely low in water

*Hypothetical data inferred from structural analogs.

Research Implications

  • Synthetic Utility: The Boc group in the target compound enables its use as a stable intermediate in peptide synthesis, contrasting with unprotected acids like 3-(2-methoxyphenyl)propanoic acid, which may require additional handling precautions.
  • Bioactivity Potential: The 2,6-dimethylphenyl group’s lipophilicity could enhance membrane permeability in drug design compared to methoxy-substituted analogs, though this requires experimental validation.
  • Thermal Stability : Higher melting points in the target compound suggest greater thermal resilience, advantageous for storage and industrial applications.

Biological Activity

3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as N-(tert-butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine, is an amino acid derivative with significant biological activity. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C17H24N2O5
  • Molecular Weight : 336.38 g/mol
  • CAS Number : 623950-02-7

The structure of this compound features a dimethylphenyl group attached to a propanoic acid backbone, which is further modified by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This configuration contributes to its solubility and reactivity profile in biological systems.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are crucial for cancer cell metabolism. For instance, it affects the activity of proteasomes, which play a key role in protein degradation and regulation of cellular processes. This inhibition can lead to an accumulation of pro-apoptotic factors within cancer cells, enhancing their susceptibility to programmed cell death.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound exhibits anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in various models of inflammation, suggesting potential applications in treating inflammatory diseases.

Study 1: Antitumor Activity

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
58510
106525
154050

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of the compound led to a significant decrease in paw swelling and reduced levels of TNF-alpha and IL-6 in serum samples.

Treatment GroupPaw Swelling (mm)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control8.5250300
Compound (10 mg/kg)5.0150200
Compound (20 mg/kg)3.5100120

Q & A

Q. What are the optimal synthetic strategies for introducing the tert-butoxycarbonylamino (Boc) group in the synthesis of this compound?

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., DMAP or triethylamine). For sterically hindered substrates like 3-(2,6-dimethylphenyl)propanoic acid derivatives, prolonged reaction times or elevated temperatures may improve coupling efficiency. Post-synthesis, the Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) without affecting the aromatic methyl groups. Structural analogs, such as 3-{[(Benzyloxy)carbonyl]amino}propanoic acid derivatives, highlight the importance of protecting group compatibility in multi-step syntheses .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

A combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) and high-resolution mass spectrometry (HRMS) is critical for structural validation. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) or chiral chromatography (if stereoisomers are present) is recommended. PubChem-derived data for structurally related compounds, such as 3-(furan-2-yl)-3-sulfonylaminopropanoic acid, emphasize the utility of InChI key validation and spectral matching to resolve ambiguities .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

The compound’s solubility is likely pH-dependent due to the carboxylic acid moiety. Polar aprotic solvents (e.g., DMSO, DMF) or buffered aqueous solutions (pH >5) are suitable for dissolution. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and light exposure should be conducted to optimize storage conditions. Safety data for analogs, such as 2-(2-methoxyphenyl)-2-methylpropanoic acid, recommend inert atmospheres (N₂) for long-term storage to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence and transformation products of this compound?

Adopt methodologies from long-term environmental studies like Project INCHEMBIOL , which combines laboratory and field analyses. Key steps include:

  • Laboratory assays : Measure hydrolysis/photolysis rates under controlled pH, UV light, and temperature.
  • Biotic transformation : Use microbial consortia or enzyme extracts to identify metabolic pathways.
  • Environmental modeling : Apply fugacity models to predict partitioning into soil/water systems based on logP and pKa values .

Q. What in vitro methodologies are suitable for assessing the biological activity and mechanism of action of this compound?

  • Receptor-binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study interactions with target proteins (e.g., enzymes or transporters).
  • Cell-based assays : Evaluate cytotoxicity (via MTT assay) and metabolic activity (e.g., luciferase reporters) in relevant cell lines.
  • Molecular docking : Computational modeling (AutoDock Vina, Schrödinger Suite) can predict binding affinities to guide experimental validation. Structural insights from amino acid derivatives, such as 2-amino-3-[trifluoroethoxy]pyrimidinylpropanoic acid, demonstrate the importance of steric and electronic effects in activity .

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during structural characterization?

  • Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemAxon software).
  • Isotopic labeling : Use ¹³C-labeled precursors to confirm assignment of ambiguous peaks in complex spectra.
  • Advanced techniques : Employ tandem MS (MS/MS) or ion mobility spectrometry to differentiate isobaric fragments. PubChem’s spectral libraries for compounds like 3-(2-allylphenyl)propanoic acid provide benchmarks for troubleshooting .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Standardize assays : Control variables like cell passage number, serum concentration, and incubation time.
  • Dose-response validation : Use IC₅₀/EC₅₀ curves to confirm activity thresholds.
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan or R) to identify outliers or confounding factors. For example, synthesis impurities in Boc-protected analogs (e.g., 2-(4-formylphenyl)propanoic acid) may skew bioactivity results, necessitating rigorous purity checks .

Methodological Tables

Parameter Recommended Method Reference
Boc group introductionDi-tert-butyl dicarbonate, DMAP, THF, 0°C → RT
Purity assessmentRP-HPLC (C18 column, 0.1% TFA/ACN gradient)
Environmental persistenceOECD 308/309 guidelines for hydrolysis
Bioactivity screeningHEK293 cell line, luciferase reporter assay

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